2-Methyl-8-nitroimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
A solvent- and catalyst-free method for synthesizing MINP has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The key features of this method include its speed, cleanliness, high yield, simple workup, and environmental friendliness .
Molecular Structure Analysis
N | H-N-C-N | | C N | | C O | | H H
Chemical Reactions Analysis
MINP has attracted interest due to its diverse bioactivity. It exhibits properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects. Additionally, it has been described as a cyclin-dependent kinase (CDK) inhibitor, a calcium channel blocker, and a GABA A receptor modulator .
Scientific Research Applications
Synthesis: 6-Cl-PhS-PhS-IP was obtained in 74% yield by introducing a phenylthioether moiety at both positions 2 and 8 in one step .
Solubility: The compound had low solubility in HepG2 culture medium (CC50 > 7.8 µM) .
Fluorescent Probes for Metal Ions
Imidazo[1,2-a]pyridine derivatives have been employed as fluorescent probes for detecting mercury and iron ions both in vitro and in vivo. Their unique structural features make them suitable for metal ion sensing applications .
Pharmaceutical Chemistry and Drug Development
The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients (APIs). Notable examples include:
Organic Synthesis Strategies
Researchers have explored direct functionalization of imidazo[1,2-a]pyridines. Recent advances include:
- Radical Reactions : Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed for functionalization .
Tuberculosis Treatment
Analogues of imidazo[1,2-a]pyridine, such as Q203 , have shown promise in treating tuberculosis. In a mouse model, Q203 significantly reduced bacterial load after treatment .
Mechanism of Action
Target of Action
2-Methyl-8-nitroimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[1,2-a]pyridine derivatives have been recognized as potential targets for various diseases, including tuberculosis and cancer . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used as covalent anticancer agents . The exact interaction of 2-Methyl-8-nitroimidazo[1,2-a]pyridine with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These strategies could potentially affect various biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , and have been used as covalent anticancer agents . The specific effects of 2-Methyl-8-nitroimidazo[1,2-a]pyridine are yet to be elucidated.
Action Environment
The functionalization of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental factors.
properties
IUPAC Name |
2-methyl-8-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTKGEGFZCVTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284686 | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52310-49-3 | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52310-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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